3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-bromo-3-propylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyrazole derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1-methyl-1H-pyrazole-4-amine: Shares structural similarities but lacks the propyl group.
3-methyl-1-propyl-1H-pyrazole: Similar but without the N-[(1-methyl-1H-pyrazol-4-yl)methyl] group.
Uniqueness
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-5-17-9-12(10(2)15-17)13-6-11-7-14-16(3)8-11/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
OLRIYKFXOLBHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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